NU-7199

Catalog No.
S548533
CAS No.
69541-04-4
M.F
C17H17NO4
M. Wt
299.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NU-7199

CAS Number

69541-04-4

Product Name

NU-7199

IUPAC Name

2-[bis(2-hydroxyethyl)amino]benzo[h]chromen-4-one

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

InChI

InChI=1S/C17H17NO4/c19-9-7-18(8-10-20)16-11-15(21)14-6-5-12-3-1-2-4-13(12)17(14)22-16/h1-6,11,19-20H,7-10H2

InChI Key

LWJFQWULMGFQKX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)N(CCO)CCO

Solubility

Soluble in DMSO, not in water

Synonyms

NU7199; NU 7199; NU7199.

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)N(CCO)CCO

Description

The exact mass of the compound 2-[Bis(2-hydroxyethyl)amino]benzo[h]chromen-4-one is 299.11576 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NU-7199, chemically known as 2-[bis-(2-hydroxyethyl)-amino]-benzo[H]chromen-4-one, is a synthetic compound that belongs to the class of benzochromenes. This compound is characterized by its unique structure, which includes a chromene core substituted with a bis-(2-hydroxyethyl)amino group. The presence of this amino group is significant for its biological activity and potential therapeutic applications.

Typical of compounds containing chromene structures. Key reactions include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for modifications that can enhance its pharmacological properties.
  • Oxidation and Reduction: NU-7199 can be oxidized to form various metabolites, which may influence its biological activity and pharmacokinetics.
  • Hydrolysis: The hydroxyethyl groups may undergo hydrolysis under certain conditions, potentially affecting the stability and solubility of the compound.

NU-7199 has been studied for its potential biological activities, particularly in the context of cancer treatment. It exhibits radiosensitizing properties, enhancing the efficacy of radiotherapy in cancer cells. The compound has shown promise in preclinical studies for its ability to modulate cellular responses to DNA damage, making it a candidate for further investigation in oncology.

  • Formation of the Chromene Core: This is achieved through cyclization reactions involving phenolic compounds and appropriate electrophiles.
  • Introduction of the Amino Group: The bis-(2-hydroxyethyl)amino group is introduced via alkylation reactions using suitable alkyl halides.
  • Purification: The final product is purified using chromatography techniques to ensure high purity suitable for biological testing.

NU-7199 has potential applications primarily in the field of cancer therapy due to its radiosensitizing effects. It may also be explored for other therapeutic uses where modulation of DNA repair mechanisms is beneficial. Additionally, its unique structure may lend itself to further chemical modifications leading to novel derivatives with enhanced biological activities.

Interaction studies involving NU-7199 have focused on its mechanism of action in cancer cells. Research indicates that it interacts with various cellular pathways related to DNA damage response and repair. These interactions are crucial for understanding how NU-7199 enhances the effectiveness of radiotherapy and may inform future combination therapies in cancer treatment.

Several compounds share structural similarities with NU-7199, which may provide insights into its uniqueness:

Compound NameStructure TypeKey Features
NU7026BenzochromeneInhibitor of DNA repair with radiosensitizing properties.
NU7031BenzopyranExhibits similar biological activities but different pharmacokinetics.
NU7200BenzopyranRelated structure with variations in substituents affecting activity.
SeviteronelTriazole derivativeDifferent mechanism targeting androgen receptor pathways but used in similar cancer contexts.

NU-7199 is unique due to its specific bis-(2-hydroxyethyl)amino substitution, which differentiates it from other compounds in terms of both chemical reactivity and biological activity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

299.11575802 g/mol

Monoisotopic Mass

299.11575802 g/mol

Heavy Atom Count

22

Appearance

solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

2-[Bis(2-hydroxyethyl)amino]-4H-naphtho[1,2-b]pyran-4-one

Dates

Modify: 2024-02-18
1. Nutley BP, Smith NF, Hayes A, Kelland LR, Brunton L, Golding BT, Smith GC, Martin NM, Workman P, Raynaud FI. Preclinical pharmacokinetics and metabolism of a novel prototype DNA-PK inhibitor NU7026. Br. J. Cancer (2005).

Explore Compound Types